molecular formula C3H10SSi B13472173 Silanethiol, trimethyl- CAS No. 18338-27-7

Silanethiol, trimethyl-

Cat. No.: B13472173
CAS No.: 18338-27-7
M. Wt: 106.26 g/mol
InChI Key: KHOQXNHADJBILQ-UHFFFAOYSA-N
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Description

Trimethylsilanethiol is an organosilicon compound with the molecular formula C₃H₁₀SSi . It is characterized by the presence of a silicon atom bonded to three methyl groups and one thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .

Properties

CAS No.

18338-27-7

Molecular Formula

C3H10SSi

Molecular Weight

106.26 g/mol

IUPAC Name

trimethyl(sulfanyl)silane

InChI

InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3

InChI Key

KHOQXNHADJBILQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilanethiol can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:

(CH₃)₃SiCl+H₂S(CH₃)₃SiSH+HCl\text{(CH₃)₃SiCl} + \text{H₂S} \rightarrow \text{(CH₃)₃SiSH} + \text{HCl} (CH₃)₃SiCl+H₂S→(CH₃)₃SiSH+HCl

This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, trimethylsilanethiol is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and continuous monitoring of the reaction parameters are crucial to achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethylsilanethiol can yield trimethylsilanesulfonic acid, while reduction can produce trimethylsilane .

Scientific Research Applications

Trimethylsilanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilanethiol involves its ability to form strong bonds with various substrates. The thiol group can participate in nucleophilic attacks, while the silicon atom can form stable bonds with oxygen and other electronegative elements. This dual reactivity makes it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilanethiol is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as high reactivity in nucleophilic substitution reactions and the ability to form stable bonds with various substrates .

Biological Activity

Silanethiols, particularly trimethylsilanethiol, are a class of organosilicon compounds that have garnered attention for their diverse biological activities. These compounds are characterized by a silicon atom bonded to three methyl groups and a thiol group (-SH), which significantly influences their chemical reactivity and biological interactions. This article aims to explore the biological activity of trimethylsilanethiol, summarizing relevant research findings, case studies, and data tables.

Trimethylsilanethiol has the molecular formula C3H10OSiC_3H_{10}OSi and is known for its unique structural properties that contribute to its biological functions. The presence of the thiol group allows for various interactions with biological molecules, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that silanethiols exhibit significant antimicrobial properties. A study evaluated the inhibitory effects of various silanthiols on Gram-positive and Gram-negative bacteria. The results were as follows:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15200
Escherichia coli12200
Listeria monocytogenes10200

The inhibition zones indicate that trimethylsilanethiol effectively inhibits the growth of these pathogens, suggesting potential applications in antimicrobial formulations .

Anticancer Properties

Trimethylsilanethiol has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with trimethylsilanethiol resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

Case Study:
In a controlled experiment, MCF-7 cells were treated with varying concentrations of trimethylsilanethiol. The results showed:

Concentration (µM) Cell Viability (%)
0100
585
1070
2545

These findings suggest that trimethylsilanethiol may serve as a promising candidate for further anticancer drug development .

The biological activity of trimethylsilanethiol is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Trimethylsilanethiol can induce oxidative stress in cells, leading to apoptosis.
  • Protein Interaction: The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function and stability.
  • Enzyme Inhibition: Studies have shown that silanethiols can inhibit specific enzymes involved in cellular metabolism and proliferation .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing trimethylsilanethiol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves thiolation of trimethylchlorosilane using H₂S or NaSH in anhydrous conditions . Purity optimization requires rigorous exclusion of moisture (e.g., Schlenk-line techniques) and post-synthesis purification via fractional distillation under inert gas. Characterization by ¹H/¹³C NMR and FT-IR is critical to confirm the absence of disulfide byproducts (e.g., S-S coupling) . For reproducibility, document solvent drying protocols and reaction stoichiometry in detail .

Q. Which spectroscopic techniques are most effective for characterizing trimethylsilanethiol’s structural and electronic properties?

  • Methodological Answer :

  • NMR : ²⁹Si NMR is essential for confirming Si-S bond formation (δ ≈ 15–25 ppm for Si-SH vs. δ ≈ 0–10 ppm for Si-O) .
  • X-ray Crystallography : Resolves molecular geometry and confirms propeller-like chirality in derivatives (e.g., tris(2,6-diisopropylphenoxy)silanethiol) .
  • Raman Spectroscopy : Detects S-H stretching modes (~2500 cm⁻¹) and Si-S vibrations (~400–500 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns, particularly for air-sensitive samples .

Q. How does trimethylsilanethiol’s stability vary under different environmental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under N₂/O₂ atmospheres.
  • Kinetic Studies : Monitor degradation rates in polar vs. nonpolar solvents (e.g., via UV-Vis at λ = 260 nm for S-H absorption) .
  • Moisture Sensitivity : Use Karl Fischer titration to measure H₂O content in solvents, as hydrolysis produces silanols and H₂S .

Advanced Research Questions

Q. What computational methods can predict the chirality and conformational dynamics of trimethylsilanethiol derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to determine enantiomer interconversion barriers (e.g., ~6 kcal/mol for propeller-like chirality in tris(2,6-diisopropylphenoxy)silanethiol) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., toluene vs. THF) .
  • TD-DFT : Correlate experimental UV-Vis spectra with electronic transitions in chiral derivatives .

Q. How can contradictory literature data on trimethylsilanethiol’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer :

  • Systematic Reproducibility Tests : Replicate protocols under controlled conditions (e.g., O₂ levels, catalyst loading).
  • In Situ Monitoring : Use ReactIR to track intermediate species (e.g., Si-S-M complexes) .
  • Meta-Analysis : Compare datasets across studies using multivariate statistics (e.g., PCA) to identify overlooked variables (e.g., trace metal impurities) .

Q. What strategies mitigate experimental challenges in studying trimethylsilanethiol’s interactions with transition-metal catalysts?

  • Methodological Answer :

  • Air-Free Techniques : Employ glovebox or high-vacuum lines for catalyst preparation .
  • XAS (X-ray Absorption Spectroscopy) : Probe metal-sulfur bonding (e.g., Cu K-edge for Cu-S coordination) .
  • Isotopic Labeling : Use ³⁴S-enriched silanethiol to trace reaction pathways via GC-MS .

Q. How do steric and electronic effects influence trimethylsilanethiol’s role in surface functionalization?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on Au or SiO₂ substrates .
  • XPS (X-ray Photoelectron Spectroscopy) : Quantify Si 2p and S 2p binding energies to assess surface bonding modes .
  • Comparative Studies : Synthesize analogs (e.g., triethylsilanethiol) to isolate steric/electronic contributions .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing trimethylsilanethiol’s structure-activity relationships?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent effects (e.g., Hammett σ values) with reactivity .
  • Error Analysis : Report confidence intervals for kinetic/thermodynamic data (e.g., ΔG‡ for enantiomer interconversion) .
  • Data Repositories : Deposit crystallographic data (e.g., CCDC) and raw spectra (e.g., NMR, IR) in open-access platforms .

Q. How should researchers document experimental protocols to ensure reproducibility in silanethiol studies?

  • Methodological Answer :

  • SI (Supporting Information) : Include step-by-step videos for air-sensitive techniques .
  • Machine-Readable Metadata : Use platforms like Chemotion-ELN for reaction conditions and instrument parameters .
  • Negative Results : Report failed experiments (e.g., oxidation under varying O₂ levels) to prevent redundancy .

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